N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a fluorinated methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl-2-hydroxyethylamine and the fluorinated methoxybenzenesulfonamide. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry: In industry, this compound can be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-cyclohexyl-2-hydroxyethyl)urea
2-cyclohexylethanol
N-cyclohexyl-N'- (2-hydroxyethyl)urea
Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to its fluorinated methoxybenzenesulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds. This fluorine atom can significantly affect the compound's reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO4S/c1-21-15-8-7-12(9-13(15)16)22(19,20)17-10-14(18)11-5-3-2-4-6-11/h7-9,11,14,17-18H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNMIYAYNJDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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